molecular formula C8H7N3O2 B13069867 3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid

3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid

Cat. No.: B13069867
M. Wt: 177.16 g/mol
InChI Key: CHMWNWDAHNZFHV-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid involves the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid. The reaction mixture is boiled under reflux for 6 hours, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazopyridine derivatives.

Scientific Research Applications

3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor agonist, it can modulate neurotransmission by enhancing the inhibitory effects of GABA, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and drug development.

    Imidazo[1,5-a]pyridine: Explored for its potential therapeutic applications.

Uniqueness

3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a GABA A receptor agonist sets it apart from other imidazopyridine derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-methylimidazo[4,5-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-11-4-10-7-5(8(12)13)2-9-3-6(7)11/h2-4H,1H3,(H,12,13)

InChI Key

CHMWNWDAHNZFHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=NC=C2C(=O)O

Origin of Product

United States

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